
(2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide is a derivative of chromen-3-amine that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
C18H18N2O
This compound features a chromen moiety linked to a dimethylphenyl group via a prop-2-enamide linkage.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various chromen derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli, S. aureus | 32 µg/mL |
Compound B | P. aeruginosa | 16 µg/mL |
This compound | Staphylococcus spp., E. coli | 25 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. A notable investigation focused on the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported that the compound inhibited cell proliferation significantly, with IC50 values ranging from 10 to 15 µM depending on the cell line .
The proposed mechanism involves the activation of apoptotic pathways through the modulation of key signaling molecules such as caspases and Bcl-2 family proteins. The compound was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets. These studies revealed potential interactions with enzymes involved in cancer progression and inflammation pathways .
Docking Results Summary
Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
---|---|---|
Protein A | -8.5 | Hydrogen bonds |
Protein B | -7.9 | Hydrophobic interactions |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a regimen including derivatives of chromen showed promising results in tumor reduction and improved survival rates.
- Case Study on Antimicrobial Resistance : In vitro studies demonstrated that this compound could serve as an effective agent against antibiotic-resistant strains of bacteria, suggesting its utility in overcoming current challenges in antimicrobial therapy .
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(3,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-7-9-18(11-15(14)2)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUHTQVHYNVDME-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.